N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C16H14N6O |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H14N6O/c23-16(13-5-6-15-18-19-20-22(15)11-13)17-8-10-21-9-7-12-3-1-2-4-14(12)21/h1-7,9,11H,8,10H2,(H,17,23) |
InChI Key |
WKRFNUPPTRHDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The tetrazolo[1,5-a]pyridine core is synthesized via cyclization of pyridine precursors with azide sources. A representative method involves:
-
React 6-bromopyridine with sodium azide (NaN₃) in hydrochloric acid (HCl) at 120°C for 24 hours.
-
Isolate 6-bromotetrazolo[1,5-a]pyridine via filtration (82% yield).
Critical Parameters :
Carboxylic Acid Functionalization
The 6-bromo substituent is converted to a carboxylic acid via palladium-catalyzed carbonylation:
-
Treat 6-bromotetrazolo[1,5-a]pyridine with carbon monoxide (CO) in the presence of PdCl₂(dppf) and a base.
-
Hydrolyze the intermediate to yield tetrazolo[1,5-a]pyridine-6-carboxylic acid.
Optimization Data :
| Catalyst | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| PdCl₂(dppf) | K₂CO₃ | 78 | 95 |
| Pd(PPh₃)₄ | Cs₂CO₃ | 65 | 90 |
Synthesis of the N-[2-(1H-Indol-1-yl)ethyl] Amine Side Chain
Alkylation of Indole
The side chain is prepared by alkylating indole at the 1-position:
Procedure :
-
React indole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaH) in THF.
-
Purify via column chromatography to obtain 2-(1H-indol-1-yl)ethylamine.
Challenges :
-
Competing alkylation at the 3-position of indole.
-
Use of Mitsunobu conditions (DIAD, PPh₃) improves regioselectivity but increases cost.
Carboxamide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acyl chloride or using coupling agents:
Method A (Acid Chloride) :
-
Treat tetrazolo[1,5-a]pyridine-6-carboxylic acid with thionyl chloride (SOCl₂) at reflux.
-
React the resultant acyl chloride with 2-(1H-indol-1-yl)ethylamine in dichloromethane (DCM).
Method B (Coupling Agents) :
-
Use EDCI/HOBt or HATU in DMF to activate the acid.
-
Add the amine and stir at room temperature for 12–24 hours.
Yield Comparison :
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| A | SOCl₂ | DCM | 72 |
| B | EDCI/HOBt | DMF | 85 |
Integrated Synthetic Pathway
The most efficient route combines tetrazole synthesis, palladium-mediated carbonylation, and carboxamide coupling:
-
Step 1 : Synthesize 6-bromotetrazolo[1,5-a]pyridine via NaN₃ cyclization.
-
Step 2 : Convert bromide to carboxylic acid using Pd-catalyzed carbonylation.
-
Step 3 : Activate acid with EDCI/HOBt and couple with 2-(1H-indol-1-yl)ethylamine.
-
Step 4 : Purify via recrystallization (ethyl acetate/n-heptane) to ≥99% purity.
Overall Yield : 58–63% (four steps).
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.82 (d, J = 6.0 Hz, 1H, pyridine-H), 7.94 (d, J = 6.0 Hz, 1H, indole-H), 3.19 (s, 2H, CH₂NH).
-
HRMS (ESI) : m/z calcd for C₁₈H₁₆N₆O [M+H]⁺ 349.1501, found 349.1504.
Industrial-Scale Considerations
Process Challenges :
-
Deprotection Optimization : Acidic conditions (pH <1) minimize polymerization of intermediates.
-
Solvent Selection : THF or methyl-THF improves solubility during coupling steps.
Cost Drivers :
-
Palladium catalysts account for ~40% of raw material costs.
-
Recycling Pd via ligand design reduces expenses.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the tetrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π interactions . The tetrazolo[1,5-a]pyridine ring system can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and bioactivity:
Key Observations:
Core Heterocycle Influence :
- Tetrazolo[1,5-a]pyridine derivatives (e.g., the target compound and ’s inhibitor) are associated with enzyme modulation, likely due to hydrogen bonding via the tetrazole ring .
- Triazolo[1,5-a]pyrimidines () exhibit broader agrochemical applications, with substituents like oxoacetylhydrazones enhancing herbicidal activity .
Substituent Effects: Indole-ethyl group: The target compound’s indole moiety may improve CNS permeability or serotonin receptor affinity compared to chlorobenzyl () or thiazolidinone () groups. Chiral centers: notes that introducing chirality (e.g., α-methyl acetylhydrazones) enhances bioactivity, suggesting stereochemistry optimization could benefit the target compound .
Activity Spectrum :
- Enzyme inhibition : Tetrazolo[1,5-a]pyridin-8-amine () inhibits alpha-glucosidase, a diabetes target, while triazolo-pyrimidines () show antiviral activity (40–43% TMV inhibition) .
- Agrochemical vs. Pharmaceutical : The target compound’s structure aligns more with drug-like molecules (e.g., ’s analgesics) than ’s herbicidal agents .
Contradictions and Gaps:
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic compound that integrates the structural features of indole and tetrazole within a pyridine framework. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C16H15N5O
- Molecular Weight : 295.33 g/mol
The presence of the indole moiety is known for its biological significance, particularly in medicinal chemistry, while the tetrazole ring enhances its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Several studies have highlighted the antitumor potential of compounds with similar structures. For instance, tetrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, compounds with similar tetrazole-pyridine frameworks exhibited IC50 values ranging from 0.08 µM to 3.61 µM against multiple cancer types, suggesting strong antitumor efficacy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.08 | HT-29 |
| Compound B | 0.36 | H460 |
| Compound C | 3.61 | MKN-45 |
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, indicating that this compound might also possess such properties .
3. Neuropharmacological Effects
Research into related indole-tetrazole compounds has revealed psychotropic effects, including anxiolytic and antidepressant activities. The unique combination of functional groups in this compound may contribute to similar neuropharmacological effects .
The mechanism through which this compound exerts its biological activity is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in tumor progression and microbial resistance.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar indole-tetrazole compounds:
Study 1 : A series of tetrazolo-pyridine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most promising derivatives demonstrated significantly lower IC50 values compared to standard chemotherapeutic agents .
Study 2 : Investigations into the antimicrobial efficacy of indole-based compounds revealed that modifications at the indole position could enhance activity against resistant strains of bacteria .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide?
Answer:
The synthesis of this compound likely involves multi-step protocols, given its tetrazolo[1,5-a]pyridine core and indole-containing side chain. Key steps may include:
- Heterocycle Formation: Cyclocondensation of tetrazole precursors with pyridine derivatives, using catalysts like triethylamine (common in similar tetrazolo[1,5-a]pyrimidine syntheses) .
- Amide Coupling: Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under mild conditions to preserve stereochemistry.
- Reaction Optimization: Control of solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometry to minimize side reactions .
Critical Parameters: Monitor pH stability during indole coupling, as indole derivatives are prone to protonation under acidic conditions .
Advanced: How can the equilibrium between tetrazolo[1,5-a]pyridine and azidopyrimidine forms be analyzed?
Answer:
The tetrazolo[1,5-a]pyridine moiety may exist in equilibrium with its azidopyrimidine tautomer, depending on solvent and substituents. Methodological approaches include:
- NMR Spectroscopy: Track chemical shifts in DMSO-d6 or CDCl3 to identify dominant forms. For example, tetrazolo[1,5-a]pyridines typically show distinct aromatic proton shifts compared to azide tautomers .
- Solid-State Analysis: X-ray crystallography confirms the tetrazolo form as thermodynamically stable in the solid state (energy difference: ~1.54 kcal/mol) .
- Computational Modeling: DFT calculations predict relative stability and transition states, guiding solvent selection for synthesis .
Basic: What in vitro assays are suitable for evaluating the compound's anticancer activity?
Answer:
- MTT Cytotoxicity Assay: Test against human cancer cell lines (e.g., HCT-116, MCF-7) with RPE-1 normal cells as controls. Dose-response curves (0.1–100 µM) reveal selectivity indices .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.
- Data Interpretation: IC50 values below 10 µM (as seen in related tetrazolo[1,5-a]pyrimidines) suggest therapeutic potential .
Advanced: How do substituents on the indole ring influence pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies require systematic variation of indole substituents:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano groups at the indole 3-position enhance cytotoxicity by improving membrane permeability .
- Bulk Tolerance: Bulky substituents (e.g., tert-butyl) on the ethyl linker may reduce activity due to steric hindrance at target sites .
Methodology: - Parallel synthesis of analogs using diverse aldehydes in one-pot reactions .
- Comparative molecular field analysis (CoMFA) to map steric/electronic requirements .
Basic: What analytical techniques confirm the compound's structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion) with <5 ppm error .
- Multinuclear NMR: <sup>1</sup>H and <sup>13</sup>C NMR assign aromatic protons (δ 7.5–8.5 ppm for pyridine) and carboxamide carbonyl (δ ~165 ppm) .
- HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .
Advanced: How can molecular docking predict the compound's target engagement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
